Cas no 1309982-59-9 (4-(Pyrrolidino)phenylboronic acid HCl)
4-(Pyrrolidino)phenylboronic acid HCl Chemical and Physical Properties
Names and Identifiers
-
- [4-(1-pyrrolidinyl)phenyl]boronic Acid Hydrochloride (1:1)
- 4-(PYRROLIDIN-1-YL)PHENYLBORONIC ACID HYDROCHLORIDE
- (4-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride
- AKOS015893680
- BS-26480
- B-[4-(1-pyrrolidinyl)phenyl]boronic acid hydrochloride
- (4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride
- (4-pyrrolidin-1-ylphenyl)boronic acid;hydrochloride
- 4-(1-Pyrrolidinyl)phenylboronic acid HCl
- [4-(pyrrolidin-1-yl)phenyl]boronic acid hydrochloride
- 4-(Pyrrolidino)phenylboronic acid HCl
- (4-PYRROLIDIN-1YL)PHENYL BORONIC ACID HCL
- 4-(Pyrrolidino)phenylboronic acid hydrochloride
- 1309982-59-9
- DB-157014
- MFCD04112545
- CS-0175319
- 4-(Pyrrolidino)phenylboronic acid hydrochloride
- C10H15BClNO2
- 4-(1-pyrrolidinyl)phenylboronicacidhcl
-
- MDL: MFCD04112545
- Inchi: 1S/C10H14BNO2.ClH/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6,13-14H,1-2,7-8H2;1H
- InChI Key: OWKIWLOZIOTTEF-UHFFFAOYSA-N
- SMILES: Cl.OB(C1C=CC(=CC=1)N1CCCC1)O
Computed Properties
- Exact Mass: 227.0884366g/mol
- Monoisotopic Mass: 227.0884366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.7Ų
4-(Pyrrolidino)phenylboronic acid HCl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P225590-50mg |
4-(Pyrrolidino)phenylboronic acid HCl |
1309982-59-9 | 50mg |
$ 155.00 | 2022-06-03 | ||
| TRC | P225590-100mg |
4-(Pyrrolidino)phenylboronic acid HCl |
1309982-59-9 | 100mg |
$ 260.00 | 2022-06-03 | ||
| TRC | P225590-250mg |
4-(Pyrrolidino)phenylboronic acid HCl |
1309982-59-9 | 250mg |
$ 515.00 | 2022-06-03 | ||
| abcr | AB271761-1 g |
4-(Pyrrolidino)phenylboronic acid hydrochloride; 96% |
1309982-59-9 | 1 g |
€382.00 | 2023-07-20 | ||
| abcr | AB271761-5 g |
4-(Pyrrolidino)phenylboronic acid hydrochloride; 96% |
1309982-59-9 | 5 g |
€1,062.00 | 2023-07-20 | ||
| eNovation Chemicals LLC | D637304-10g |
(4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride |
1309982-59-9 | 95% | 10g |
$830 | 2024-08-03 | |
| Chemenu | CM562549-1g |
(4-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride |
1309982-59-9 | 95%+ | 1g |
$313 | 2024-08-02 | |
| abcr | AB271761-1g |
4-(Pyrrolidino)phenylboronic acid hydrochloride, 96%; . |
1309982-59-9 | 96% | 1g |
€382.00 | 2025-04-21 | |
| abcr | AB271761-5g |
4-(Pyrrolidino)phenylboronic acid hydrochloride, 96%; . |
1309982-59-9 | 96% | 5g |
€1062.00 | 2025-04-21 | |
| A2B Chem LLC | AE34267-1g |
4-(Pyrrolidino)phenylboronic acid HCl |
1309982-59-9 | 98% | 1g |
$228.00 | 2024-04-20 |
4-(Pyrrolidino)phenylboronic acid HCl Suppliers
4-(Pyrrolidino)phenylboronic acid HCl Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 4-(Pyrrolidino)phenylboronic acid HCl
Introduction to 4-(Pyrrolidino)phenylboronic acid HCl (CAS No. 1309982-59-9)
4-(Pyrrolidino)phenylboronic acid HCl, identified by the Chemical Abstracts Service Number (CAS No.) 1309982-59-9, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a pyrrolidine moiety linked to a phenylboronic acid moiety, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials. The presence of the boronic acid functional group enhances its reactivity, particularly in cross-coupling reactions, while the pyrrolidine ring contributes to its solubility and stability under diverse conditions.
The relevance of 4-(Pyrrolidino)phenylboronic acid HCl is underscored by its applications in modern drug discovery and development. Boronic acids are well-known for their role in medicinal chemistry, often serving as key components in protease inhibitors and other therapeutic agents. The integration of a pyrrolidine scaffold into the boronic acid structure not only improves pharmacokinetic properties but also expands the compound's utility in designing novel therapeutics. Recent studies have highlighted its potential in the development of targeted therapies for diseases such as cancer and inflammatory disorders.
One of the most compelling aspects of 4-(Pyrrolidino)phenylboronic acid HCl is its involvement in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The boronic acid derivative acts as a crucial reagent in these transformations, facilitating the introduction of aryl groups into various substrates. Such reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Recent advancements in medicinal chemistry have demonstrated the therapeutic potential of compounds containing boronic acid functionalities. For instance, research has shown that 4-(Pyrrolidino)phenylboronic acid HCl can be utilized to develop novel inhibitors targeting specific enzymes involved in disease pathways. Its ability to form stable complexes with metal ions also makes it a candidate for applications in catalysis and material science. The compound's versatility has led to its incorporation into various research projects aimed at developing next-generation therapeutics.
The synthesis of 4-(Pyrrolidino)phenylboronic acid HCl involves multi-step organic transformations that highlight its structural complexity. The process typically begins with the preparation of a pyrrolidine derivative, which is then coupled with a phenylboronic acid precursor under controlled conditions. The final product is isolated and purified to ensure high chemical purity, which is essential for pharmaceutical applications. Advances in synthetic methodologies have improved the efficiency and scalability of this process, making it more accessible for industrial-scale production.
In materials science, 4-(Pyrrolidino)phenylboronic acid HCl has been explored for its potential use in smart materials and nanotechnology. Boron-containing compounds are known for their unique electronic properties, which can be leveraged to develop innovative materials with applications ranging from sensors to conductive polymers. The pyrrolidine moiety further enhances these properties by improving solubility and compatibility with other functional groups. This dual functionality makes 4-(Pyrrolidino)phenylboronic acid HCl a promising candidate for developing advanced materials with tailored properties.
The pharmacological significance of 4-(Pyrrolidino)phenylboronic acid HCl has been further reinforced by recent clinical studies investigating its role as an intermediate in drug development. Researchers have demonstrated its efficacy in modulating enzyme activity and inhibiting pathological pathways associated with various diseases. These findings have opened new avenues for therapeutic intervention and highlight the compound's potential as a building block for novel drug candidates. The growing body of evidence supporting its utility underscores its importance in contemporary pharmaceutical research.
The chemical stability and reactivity profile of 4-(Pyrrolidino)phenylboronic acid HCl make it an attractive choice for both academic research and industrial applications. Its ability to participate in diverse chemical transformations while maintaining structural integrity ensures its continued relevance across multiple disciplines. As synthetic chemistry advances, new methodologies will likely emerge that further expand the applications of this versatile compound.
In conclusion, 4-(Pyrrolidino)phenylboronic acid HCl (CAS No. 1309982-59-9) represents a significant advancement in organoboron chemistry with broad implications for pharmaceuticals and materials science. Its unique structural features and reactivity profile have positioned it as a valuable tool for researchers seeking to develop innovative therapeutics and advanced materials. As scientific understanding evolves, the potential applications of this compound are expected to grow, solidifying its role as a cornerstone of modern chemical research.
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